4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole
Overview
Description
4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl chloride group, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl Chloride Compounds: Compounds with sulfonyl chloride groups, such as methanesulfonyl chloride and benzenesulfonyl chloride.
Oxazole Derivatives: Compounds with oxazole rings, such as 2,4-dimethyl-1,3-oxazole and 5-methyl-2-phenyl-1,3-oxazole.
Uniqueness
4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S/c1-10-16(11(2)23-18-10)14-5-4-8-19(14)24(20,21)12-6-7-15(22-3)13(17)9-12/h6-7,9,14H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFXSIDBULFDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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